molecular formula C6H7BrF2O B13641179 2-Bromo-1-(1-(difluoromethyl)cyclopropyl)ethan-1-one

2-Bromo-1-(1-(difluoromethyl)cyclopropyl)ethan-1-one

Cat. No.: B13641179
M. Wt: 213.02 g/mol
InChI Key: UADBBERUMBSCNO-UHFFFAOYSA-N
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Description

2-Bromo-1-(1-(difluoromethyl)cyclopropyl)ethan-1-one is a chemical compound with the molecular formula C6H7BrF2O. This compound is notable for its unique structure, which includes a bromine atom, a difluoromethyl group, and a cyclopropyl ring. It is used in various scientific research applications due to its reactivity and potential for forming complex molecules.

Preparation Methods

The synthesis of 2-Bromo-1-(1-(difluoromethyl)cyclopropyl)ethan-1-one typically involves the reaction of a cyclopropyl ketone with bromine and difluoromethylating agents. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.

Chemical Reactions Analysis

2-Bromo-1-(1-(difluoromethyl)cyclopropyl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Cross-Coupling Reactions: It can participate in cross-coupling reactions, forming new carbon-carbon bonds with other organic molecules.

Common reagents used in these reactions include organometallic compounds, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-1-(1-(difluoromethyl)cyclopropyl)ethan-1-one is used in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its reactive nature.

    Medicine: Research into potential therapeutic applications, including its use as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(1-(difluoromethyl)cyclopropyl)ethan-1-one involves its interaction with various molecular targets. The bromine and difluoromethyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyclopropyl ring adds rigidity to the molecule, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 2-Bromo-1-(1-(difluoromethyl)cyclopropyl)ethan-1-one include:

    2-Bromo-1-(1-(trifluoromethyl)cyclopropyl)ethan-1-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2-Bromo-1-(2-fluorophenyl)ethan-1-one: Contains a fluorophenyl group instead of a cyclopropyl ring.

    2-Bromo-1-(3,3-difluorocyclobutyl)ethan-1-one: Features a difluorocyclobutyl group instead of a difluoromethylcyclopropyl group.

The uniqueness of this compound lies in its combination of a difluoromethyl group and a cyclopropyl ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C6H7BrF2O

Molecular Weight

213.02 g/mol

IUPAC Name

2-bromo-1-[1-(difluoromethyl)cyclopropyl]ethanone

InChI

InChI=1S/C6H7BrF2O/c7-3-4(10)6(1-2-6)5(8)9/h5H,1-3H2

InChI Key

UADBBERUMBSCNO-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(F)F)C(=O)CBr

Origin of Product

United States

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